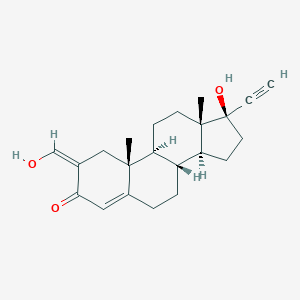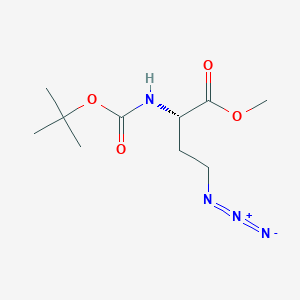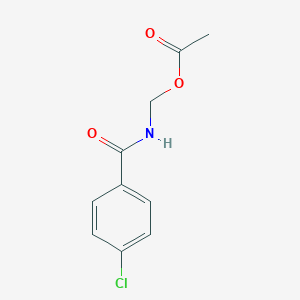
N-(Acetoxymethyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetoxymethyl)-4-chlorobenzamide is a chemical compound that is commonly used in scientific research. It is a derivative of 4-chlorobenzamide and is known for its ability to modify the biochemical and physiological effects of various molecules.
Wirkmechanismus
The mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide is not fully understood. However, it is known to modify the biochemical and physiological effects of various molecules by binding to specific sites on the molecules.
Biochemical and Physiological Effects:
N-(Acetoxymethyl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(Acetoxymethyl)-4-chlorobenzamide in lab experiments is its ability to modify the biochemical and physiological effects of various molecules. This allows researchers to study the effects of these molecules in a more controlled manner. However, one limitation is that the mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for the use of N-(Acetoxymethyl)-4-chlorobenzamide in scientific research. One direction is the synthesis of other compounds that have potential therapeutic applications. Another direction is the study of the mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide, which could lead to a better understanding of its biochemical and physiological effects. Additionally, the use of N-(Acetoxymethyl)-4-chlorobenzamide in combination with other compounds could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(Acetoxymethyl)-4-chlorobenzamide involves the reaction of 4-chlorobenzamide with acetic anhydride and paraformaldehyde in the presence of a catalyst. The reaction results in the formation of N-(Acetoxymethyl)-4-chlorobenzamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(Acetoxymethyl)-4-chlorobenzamide has various scientific research applications. It is commonly used as a chemical modifier to study the biochemical and physiological effects of various molecules. It is also used in the synthesis of other compounds that have potential therapeutic applications.
Eigenschaften
CAS-Nummer |
103369-09-1 |
|---|---|
Produktname |
N-(Acetoxymethyl)-4-chlorobenzamide |
Molekularformel |
C10H10ClNO3 |
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
[(4-chlorobenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
SYHFHUDMXDPQKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
103369-09-1 |
Synonyme |
N-(acetoxymethyl)-4-chlorobenzamide N-ACME-4-chlorobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





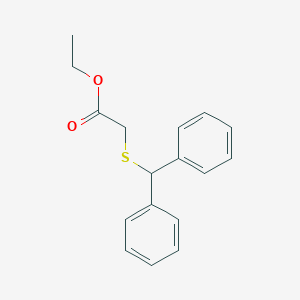

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
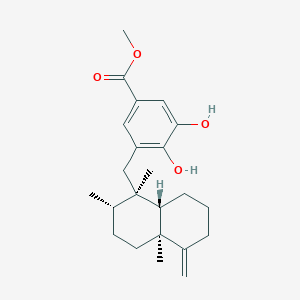

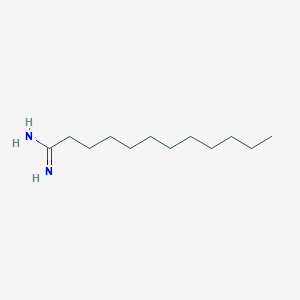


![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)

